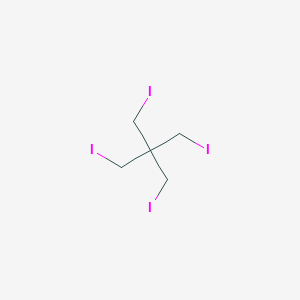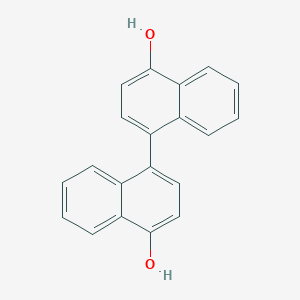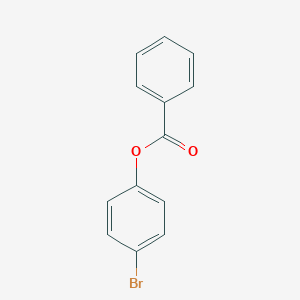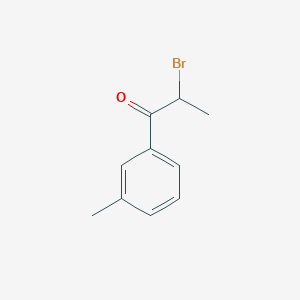
2-溴-1-(3-甲基苯基)丙انون
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-Bromo-1-(3-methylphenyl)propan-1-one involves versatile reagents and methodologies. For example, 2,3-dibromo-1-(phenylsulfonyl)-1-propene serves as a versatile reagent for synthesizing furans and cyclopentenones, showcasing the chemical flexibility and reactivity of brominated organic compounds (Watterson et al., 2003). Such methodologies underline the strategic use of bromine and sulfonyl groups in constructing complex organic frameworks.
Molecular Structure Analysis
The crystal structure and molecular geometry of compounds related to 2-Bromo-1-(3-methylphenyl)propan-1-one, such as (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, have been elucidated through X-ray diffraction. These studies reveal intricate details like dihedral angles, unit cell dimensions, and intermolecular interactions, highlighting the importance of structural analysis in understanding the physical and chemical behavior of brominated compounds (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Research on 1-bromo-3-buten-2-one as a building block in organic synthesis provides insights into the reactivity patterns of brominated ketones, including their ability to form heterocycles and carbocycles under various reaction conditions (Westerlund et al., 2001). Such studies are crucial for developing new synthetic routes and understanding the fundamental reactivity of brominated organic molecules.
Physical Properties Analysis
The physical properties of brominated compounds, such as melting points, boiling points, and solubility, are essential for their practical application in synthesis and industrial processes. Detailed analysis of these properties helps in the optimization of reaction conditions and the development of new materials and chemicals.
Chemical Properties Analysis
The chemical properties of 2-Bromo-1-(3-methylphenyl)propan-1-one and related compounds, including reactivity with various nucleophiles and electrophiles, stereoselectivity, and functional group transformations, are of significant interest. Studies on the use of bromo/chloro to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates illustrate the strategic use of halogens to influence reaction pathways and outcomes (Wang et al., 2010).
科学研究应用
Synthesis and Characterization of Antimicrobial Agents : Doraswamy and Ramana (2013) detailed the synthesis and characterization of substituted phenyl azetidines, which demonstrate potential as antimicrobial agents. They used related bromophenyl compounds as intermediates in their synthesis process, showcasing the utility of such compounds in developing antimicrobial agents (Doraswamy & Ramana, 2013).
Computational Studies of Cathinones : Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, a class of synthetic drugs. Their research underscores the importance of structural analysis in understanding the properties of such substances, which could be relevant for drug design and forensic science (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Transition-Metal-Free Synthesis of Methyl Ketones : Molinaro et al. (2007) reported a transition-metal-free approach for synthesizing α-aryl methyl ketones. This method, which uses non-toxic starting materials, was applied to the preparation of 1-(3-bromo-4-methylphenyl)propan-2-one, demonstrating a scalable and environmentally friendly synthetic route (Molinaro et al., 2007).
Synthesis of Potential Anesthetics : Stenlake, Patrick, and Sneader (1989) described the synthesis and preliminary study of some ring-substituted arylpropanonamines and their salts as potential intravenous anesthetics. Their work contributes to the exploration of new anesthetic agents (Stenlake, Patrick, & Sneader, 1989).
Chemoenzymatic Strategy Toward Levofloxacin Precursor : Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors of the antimicrobial agent Levofloxacin. This research highlights the intersection of enzymatic processes and organic synthesis in pharmaceutical development (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
安全和危害
“2-Bromo-1-(3-methylphenyl)propan-1-one” may cause skin burns and eye damage . It may also cause respiratory irritation . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
属性
IUPAC Name |
2-bromo-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGNDYQVUDZPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609264 | |
| Record name | 2-Bromo-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methylphenyl)propan-1-one | |
CAS RN |
1451-83-8 | |
| Record name | 2-Bromo-1-(3-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



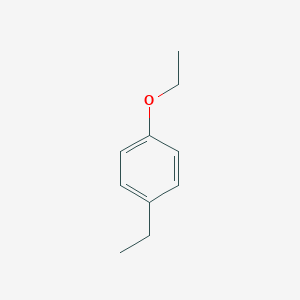

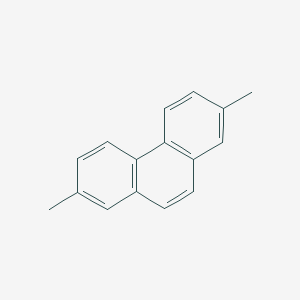
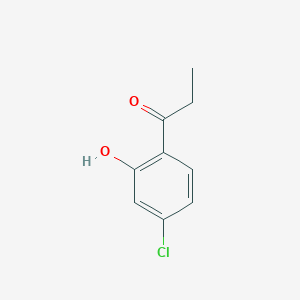
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)

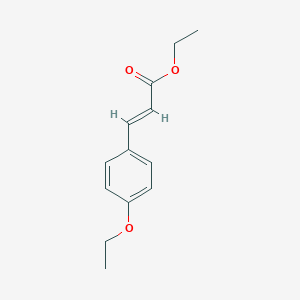


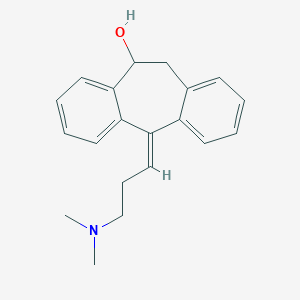
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
